1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one

Metabolic stability Spirocyclic oxetane Morpholine bioisostere

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one (CAS 1396888-94-0) belongs to a class of N-acylated azetidine-containing spirocycles featuring a phenylthioether-substituted propanoyl side chain. The spirocyclic azetidine core—a 2-azaspiro[3.5]nonane skeleton fused with a dimethyl-substituted 1,3-dioxane ring—constitutes a conformationally rigid bioisostere of morpholine that has been demonstrated in class-level studies to yield higher aqueous solubility, lower logD, and superior metabolic stability to oxidative enzymes compared with the corresponding morpholine-containing parent structures.

Molecular Formula C17H23NO3S
Molecular Weight 321.44
CAS No. 1396888-94-0
Cat. No. B2942403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one
CAS1396888-94-0
Molecular FormulaC17H23NO3S
Molecular Weight321.44
Structural Identifiers
SMILESCC1(OCC2(CN(C2)C(=O)CCSC3=CC=CC=C3)CO1)C
InChIInChI=1S/C17H23NO3S/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)8-9-22-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3
InChIKeyQJSSWEFPPGHIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one (CAS 1396888-94-0): A Spirocyclic Azetidine-Phenylthioether for Medicinal Chemistry Procurement


1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one (CAS 1396888-94-0) belongs to a class of N-acylated azetidine-containing spirocycles featuring a phenylthioether-substituted propanoyl side chain [1]. The spirocyclic azetidine core—a 2-azaspiro[3.5]nonane skeleton fused with a dimethyl-substituted 1,3-dioxane ring—constitutes a conformationally rigid bioisostere of morpholine that has been demonstrated in class-level studies to yield higher aqueous solubility, lower logD, and superior metabolic stability to oxidative enzymes compared with the corresponding morpholine-containing parent structures [2]. The phenylthioether moiety provides a modifiable lipophilic contact point, positioning this compound as a versatile advanced intermediate or probe for structure–activity relationship (SAR) programs where morpholine replacement is desirable.

Why Generic Morpholine or Piperidine Building Blocks Cannot Substitute for 1396888-94-0 in Drug Discovery Programs


Simple morpholine- or piperidine-containing building blocks carry well-documented liabilities—including aldehyde oxidase-mediated or P450-driven ring-opening metabolism that accelerates in vivo clearance—that are structurally addressed by the 6,8-dioxa-2-azaspiro[3.5]nonane scaffold [1]. Furthermore, phenylthioether-substituted propanoyl chains are absent from the majority of commercially available spirocyclic building blocks . Generic bioisosteric substitutions (e.g., replacing only the morpholine ring while retaining a different N-acyl moiety) would fail to recapitulate the combination of steric, lipophilic, and hydrogen-bond-acceptor features provided by the target compound [2].

Quantitative Procurement Evidence and Differentiation Guide for CAS 1396888-94-0


Metabolic Stability Advantage of Azaspiro Scaffold vs. Morpholine-Containing Parents in Liver Microsomes

While direct metabolic stability data for CAS 1396888-94-0 are not publicly available, class-level evidence strongly supports the metabolic stability advantage of the 2-oxa-6-azaspiro scaffold over the corresponding morpholine. Carreira et al. demonstrated that the replacement of morpholine with the spirocyclic oxetane-azetidine (2-oxa-6-azaspiro[3.3]heptane) in the antibacterial linezolid eliminated detectable human microsomal metabolism, whereas the morpholine-containing parent linezolid exhibited measurable turnover [1]. In a second study, the morpholine-like spirocycle (Compound B) derived from ciprofloxacin showed no metabolism in human microsomes, compared with slight metabolism for ciprofloxacin itself [1]. These findings are consistent with the broader observation that spirocyclic oxetane-containing amines are intrinsically more stable in human and liver microsomes than their morpholine or piperidine parent compounds [1][2]. The 7,7-dimethyl ketal protection of the 1,3-dioxane ring in CAS 1396888-94-0 would be expected to further shield the core from oxidative metabolism relative to unprotected spirocyclic analogs.

Metabolic stability Spirocyclic oxetane Morpholine bioisostere

Antibacterial Potency Retention After Morpholine-to-Azaspiro Replacement in Linezolid Analogs

Gadekar et al. (2016) designed and synthesized a series of linezolid analogs in which the morpholine ring was replaced with the 2-oxa-6-azaspiro[3.3]heptane scaffold—the closest published comparator spiro system to the 6,8-dioxa-2-azaspiro[3.5]nonane core of CAS 1396888-94-0 [1]. The N-acetyl azaspiro derivative 18 retained antitubercular activity comparable to linezolid, while compound 22 displayed an antibacterial profile similar to the parent drug with IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, respectively [1]. This demonstrates that the azaspiro for morpholine substitution can be achieved without loss of antimicrobial potency, providing a precedent for programs exploring 1396888-94-0 as a scaffold for antibacterial SAR.

Antibacterial Bioisostere Azaspiro Linezolid

Lipophilicity (LogP) and Solubility Performance Profile of the 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Core

The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold itself has a computed LogP of -0.19, indicating good aqueous solubility and low lipophilicity relative to typical drug-like amines [1]. An analog with a 4-(imidazol-1-ylmethyl)benzoyl substituent at the spiro nitrogen has a computed XLogP3-AA of 1.2, demonstrating how N-acylation modulates the overall lipophilicity of the core to fit the preferred drug-like range [2]. These values are consistent with the general observation by Carreira et al. that spirocyclic oxetane-azetidine compounds exhibit lower logD than gem-dimethyl or carbonyl analogs and higher solubility than their parent morpholine or piperidine structures [3].

Lipophilicity LogP Solubility Spirocyclic

Phenylthioether Substituent Differentiation: Sulfur-Specific Interactions Absent in Competing Building Blocks

Most commercially available 6,8-dioxa-2-azaspiro[3.5]nonane building blocks lack a phenylthioether-substituted propanoyl side chain. The phenylthioether moiety provides sulfur-mediated hydrophobic contacts, potential chalcogen-bonding capabilities, and a distinct oxidation-sensitive warhead (sulfoxide or sulfone formation) that differentiates CAS 1396888-94-0 from close analogs featuring simple benzoyl, sulfonyl, or alkyl N-substituents . The phenylthioalkyl motif is present in the patent class of N-substituted phenoxyalkyl and phenylthioalkyl azaspiranes (e.g., US3344145A), which have been explored for pharmacological activity [1].

Phenylthioether Sulfur Ligand interactions Building block

Recommended Research and Procurement Application Scenarios for CAS 1396888-94-0


Antibacterial or Antitubercular Lead Optimization Leveraging Azaspiro-for-Morpholine Bioisosteric Replacement

Procurement of CAS 1396888-94-0 is recommended for medicinal chemistry programs seeking morpholine replacements in antibacterial or antitubercular leads. The published precedent by Gadekar et al. (2016) demonstrates that replacing the morpholine ring of linezolid with 2-oxa-6-azaspiro[3.3]heptane—a structurally related spiro system—retains both antibacterial and antitubercular potency [1][SECTION3-EV2]. The 6,8-dioxa-2-azaspiro[3.5]nonane core extends this strategy with an additional ketal-protected oxygen within the spiro ring, potentially offering further metabolic stabilization.

Kinase or CNS-Targeted Inhibitor Programs Requiring Low Lipophilicity and High Metabolic Stability

The CNS drug-like properties required for kinase and CNS-targeted inhibitors—low lipophilicity, high metabolic stability, and reduced P-gp efflux—are structurally supported by the spirocyclic azetidine-dioxane core of 1396888-94-0 [1][SECTION3-EV3]. The 7-azaspiro[3.5]nonane scaffold has been clinically validated for CNS applications in FAAH inhibitor programs, where favorable CNS drug-like properties and remarkable molecular weight reduction were achieved [1]. Programs targeting FAAH, GPR119, or similar CNS receptors can use 1396888-94-0 as a functionalized building block for SAR exploration.

Sulfur-Specific Pharmacophore Probing via Phenylthioether Oxidation-State SAR

For programs exploring sulfur-mediated protein–ligand interactions, CAS 1396888-94-0 enables systematic modification of the phenylthioether oxidation state (thioether → sulfoxide → sulfone) while maintaining the spirocyclic core geometry [1][SECTION3-EV4]. The distinct chemistry of the phenylthioether group, absent from other commercially available 6,8-dioxa-2-azaspiro[3.5]nonane building blocks [1], makes this compound uniquely suited for exploring chalcogen-bonding contributions, sulfur-aromatic interactions, or redox-dependent target engagement.

Physicochemical Property Modulation: Scaffold LogP Tuning via N-Acyl Variation

The low intrinsic LogP of the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core (LogP ≈ -0.19) allows for substantial lipophilicity increase through N-acyl substitution while remaining within drug-like property space [1][SECTION3-EV3]. Medicinal chemistry teams requiring systematic logD optimization can procure 1396888-94-0 as a representative N-acyl derivative with known substituent effects, using it as a comparator to other N-substituted analogs to calibrate lipophilic efficiency (LipE) and ligand efficiency metrics in lead series.

Quote Request

Request a Quote for 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.